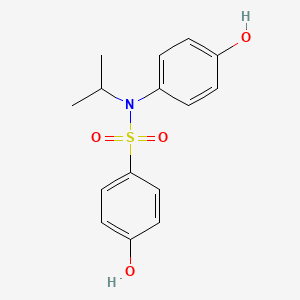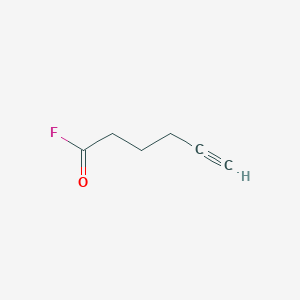![molecular formula C32H32N2O4 B14193246 N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) CAS No. 918306-26-0](/img/structure/B14193246.png)
N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) is an organic compound characterized by its complex molecular structure
Vorbereitungsmethoden
The synthesis of N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) typically involves a multi-step process. One common method includes the reaction of 2-ethoxybenzoyl chloride with N,N’-ethane-1,2-diyldi(2,1-phenylene)diamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions for catalytic and analytical purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide) can be compared with similar compounds such as:
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-methoxybenzamide): This compound has a similar structure but with methoxy groups instead of ethoxy groups, leading to different chemical and biological properties.
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-chlorobenzamide):
N,N’-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-hydroxybenzamide): The hydroxyl groups in this compound confer different solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
918306-26-0 |
|---|---|
Molekularformel |
C32H32N2O4 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
2-ethoxy-N-[2-[2-[2-[(2-ethoxybenzoyl)amino]phenyl]ethyl]phenyl]benzamide |
InChI |
InChI=1S/C32H32N2O4/c1-3-37-29-19-11-7-15-25(29)31(35)33-27-17-9-5-13-23(27)21-22-24-14-6-10-18-28(24)34-32(36)26-16-8-12-20-30(26)38-4-2/h5-20H,3-4,21-22H2,1-2H3,(H,33,35)(H,34,36) |
InChI-Schlüssel |
LVOVHQHJFRNRHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2CCC3=CC=CC=C3NC(=O)C4=CC=CC=C4OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)


![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)



![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)

![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)
